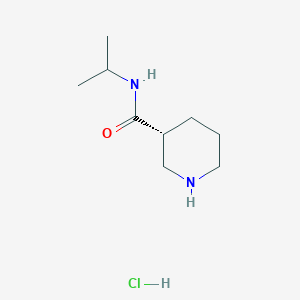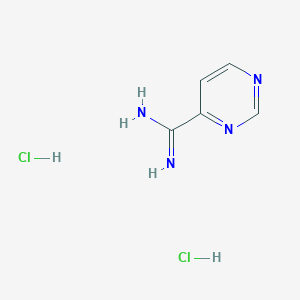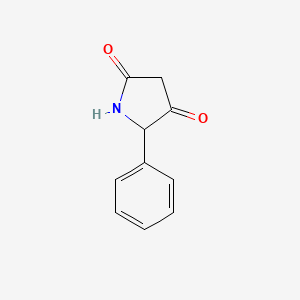
5-Phenylpyrrolidine-2,4-dione
Descripción general
Descripción
5-Phenylpyrrolidine-2,4-dione is a compound with the molecular weight of 175.19 . It is a powder in physical form . The IUPAC name for this compound is 5-phenyl-2,4-pyrrolidinedione .
Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring—a phenomenon called “pseudorotation”—allows for increased three-dimensional (3D) coverage .Physical And Chemical Properties Analysis
5-Phenylpyrrolidine-2,4-dione has a melting point of 126-128 degrees Celsius . It is stored at a temperature of -10 degrees Celsius .Aplicaciones Científicas De Investigación
Antibacterial Activity
5-Phenylpyrrolidine-2,4-dione derivatives have been found to exhibit biological activity against Gram-negative bacteria . The compounds synthesized from N-hydroxysuccinimide were evaluated for their biological activity against some bacteria strains . The results indicated that compounds 6 to 8 decreased the growth of Gram-negative bacteria compared with 4 and 5 .
Therapeutic Applications
Pyrrolidine-2,5-diones derivatives, including 5-Phenylpyrrolidine-2,4-dione, have been prepared for various therapeutic purposes . These include:
Diabetes: Some pyrrolidine-2,5-diones have been used in the treatment of diabetes .
Inflammation: These compounds have also been used in the treatment of inflammation .
Epilepsy: Pyrrolidine-2,5-diones have been used in the treatment of epilepsy .
Cancer: These compounds have shown potential in cancer treatment .
Pain Management: Pyrrolidine-2,5-diones have been used in pain management .
Depression: These compounds have also been used in the treatment of depression .
Infectious Diseases: Pyrrolidine-2,5-diones have been used in the treatment of infectious diseases .
Synthesis of Heterocyclic Compounds
The interest in synthesizing new heterocyclic compounds has been increasing in both chemical and pharmaceutical fields . Pyrrolidine-2,5-diones derivatives are an important class of heterocyclic compounds which have different applications in medicinal chemistry .
Safety and Hazards
Direcciones Futuras
The future directions for 5-Phenylpyrrolidine-2,4-dione and its derivatives could involve further exploration of their biological profiles and potential applications in drug design . The stereogenicity of carbons in the pyrrolidine ring could be a significant feature to explore, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Mecanismo De Acción
Target of Action
It’s known that the pyrrolidine ring, a core component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Biochemical Pathways
It’s known that natural tetramates, structurally featured with a tetramic acid (pyrrolidine-2,4-dione) moiety, are discovered from diverse organism resources exhibiting a broad range of bioactivities such as antibiotic, antitumor, antifungal and antiviral .
Result of Action
Some pyrrolidine-2,4-dione derivatives have been found to possess moderate to good inhibitory activities against plant growth .
Propiedades
IUPAC Name |
5-phenylpyrrolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-8-6-9(13)11-10(8)7-4-2-1-3-5-7/h1-5,10H,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZJFPBAFFVDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(NC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30874155 | |
| Record name | 5-PHENYL-2,4-PYRROLIDIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30874155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyrrolidine-2,4-dione | |
CAS RN |
19860-27-6 | |
| Record name | 5-PHENYL-2,4-PYRROLIDIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30874155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



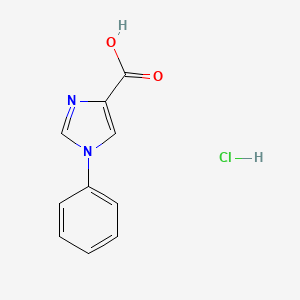

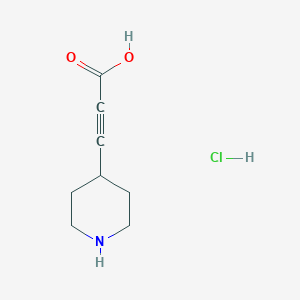
![4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride](/img/structure/B3380546.png)
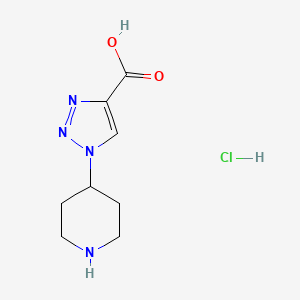

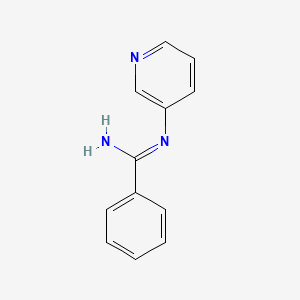

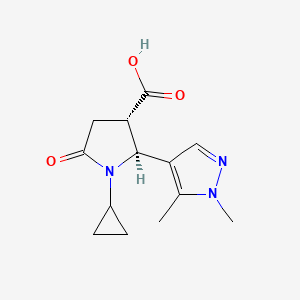

![2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B3380585.png)
